molecular formula C10H15NOS B8394480 2,2,N-Trimethyl-3-thiophen-2-yl-propionamide

2,2,N-Trimethyl-3-thiophen-2-yl-propionamide

Cat. No. B8394480
M. Wt: 197.30 g/mol
InChI Key: UAOYFVKQHRPWSP-UHFFFAOYSA-N
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Patent
US07615562B2

Procedure details

A solution of 2,2-dimethyl-3-thiophen-2-yl-propionic acid (315 mg, 1.589 mmol) in 10 ml of dichloromethane was treated successively with HOBt (257 mg, 1.9 mmol), EDC (364 mg, 1.9 mmol) and triethylamine (0.223 ml, 1.6 mmol). The mixture was stirred for 20 minutes, then methylamine (0.621 ml, 8 mmol) was added and stirring was continued for 18 hours. The solvent was then evaporated and the crude was redissolved in ether, washed with 2N-HCl, saturated sodium bicarbonate and brine. Drying over sodium sulfate and evaporation gave a yellow-brown oil which was used without further purification. Yield: 244 mg (78%).
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
0.223 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.621 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3](O)=[O:4].C1C=CC2N(O)N=[N:19][C:17]=2C=1.C(Cl)CCl.C(N(CC)CC)C.CN>ClCCl>[CH3:1][C:2]([CH3:12])([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3]([NH:19][CH3:17])=[O:4]

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
CC(C(=O)O)(CC=1SC=CC1)C
Name
Quantity
257 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
364 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.223 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.621 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude was redissolved in ether
WASH
Type
WASH
Details
washed with 2N-HCl, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
gave a yellow-brown oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC(C(=O)NC)(CC=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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